An In-Depth Technical Guide to 3-Bromopyridin-4-ylboronic Acid: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-Bromopyridin-4-ylboronic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
3-Bromopyridin-4-ylboronic acid (CAS Number: 458532-99-5 ) is a specialized heterocyclic organic compound that has emerged as a crucial building block in modern synthetic chemistry.[1][2] Its strategic placement of a bromine atom and a boronic acid group on a pyridine ring makes it an exceptionally valuable reagent for constructing complex molecular architectures. Primarily utilized in palladium-catalyzed cross-coupling reactions, it serves as a robust tool for introducing the 3-bromo-4-pyridyl moiety into a wide range of organic molecules. This functionality is of significant interest in the fields of medicinal chemistry and materials science, where the pyridine scaffold is a common feature in biologically active compounds and functional materials. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and detailed protocols for its application, grounded in established scientific principles.
Core Properties and Characteristics
A thorough understanding of the physicochemical properties of 3-Bromopyridin-4-ylboronic acid is fundamental to its effective use in synthesis. The compound is typically supplied as a solid, and its stability is contingent on proper storage conditions.
| Property | Value | Source(s) |
| CAS Number | 458532-99-5 | [1][2] |
| Molecular Formula | C₅H₅BBrNO₂ | [1] |
| Molecular Weight | 201.82 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from typical boronic acids |
| Melting Point | >300 °C | Inferred from related structures |
| Solubility | Soluble in polar organic solvents like DMF, Dioxane; moderate solubility in ethers (e.g., THF); low solubility in nonpolar hydrocarbons. | [3][4] |
| Storage | Store under inert gas, refrigerated (-20°C recommended), and protected from moisture. | Inferred from supplier recommendations |
Note: Boronic acids are susceptible to dehydration to form cyclic boroxines and require careful handling to ensure reactivity and stoichiometric accuracy.
Synthesis and Reactivity
Synthesis via Halogen-Metal Exchange
The most reliable and scalable method for preparing pyridinylboronic acids is through a halogen-metal exchange reaction followed by borylation. For 3-Bromopyridin-4-ylboronic acid, a logical and commonly employed precursor would be 3,4-dibromopyridine.
The underlying principle of this synthesis is the selective lithiation at the more sterically accessible and electronically favorable C4 position of the pyridine ring. The resulting organolithium intermediate is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. A subsequent acidic workup hydrolyzes the borate ester to yield the final boronic acid.
Caption: Logical synthesis pathway for 3-Bromopyridin-4-ylboronic acid.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The paramount application of 3-Bromopyridin-4-ylboronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed process is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures.
The reaction mechanism proceeds through a well-established catalytic cycle involving a Pd(0) species. The key steps are:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (an aryl or vinyl halide/triflate).
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Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.
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Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general yet robust procedure for the coupling of 3-Bromopyridin-4-ylboronic acid with a generic aryl bromide. The causality behind these choices lies in ensuring an inert atmosphere to protect the catalyst, using a base to activate the boronic acid, and selecting a solvent system that facilitates the dissolution of both organic and inorganic reagents.
Materials and Reagents:
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3-Bromopyridin-4-ylboronic acid (1.0 eq)
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Aryl Bromide (e.g., 1-bromo-4-fluorobenzene) (1.1 eq)
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Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
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Solvent: 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for chromatography)
-
Reaction Vessel (Schlenk flask or sealed vial)
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Inert Gas Supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromopyridin-4-ylboronic acid, the aryl bromide, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfill with an inert gas (Nitrogen or Argon). This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (Dioxane and Water) via syringe. Degassing the solvents (e.g., by sparging with Argon for 15-20 minutes) is essential to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the pure biaryl product.
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Applications in Medicinal Chemistry & Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, and the ability to introduce a functionalized pyridine unit is highly valuable. 3-Bromopyridin-4-ylboronic acid is particularly useful in the synthesis of kinase inhibitors, a major class of therapeutics, especially in oncology.[6] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases.
The 4-pyridyl moiety can act as a crucial "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase's ATP-binding pocket, thereby inhibiting its activity. The bromine at the 3-position serves as a synthetic handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. For example, it can be used to construct precursors for inhibitors of targets like c-Jun N-terminal kinases (JNKs), which are involved in inflammatory diseases and neurodegenerative disorders.[6]
Safety and Handling
As with all laboratory chemicals, 3-Bromopyridin-4-ylboronic acid should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: May cause skin, eye, and respiratory irritation.
-
Precautions: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage Integrity: The compound is sensitive to moisture and air. It should be stored tightly sealed in a cool, dry place, preferably in a freezer under an inert atmosphere to maintain its integrity and reactivity over time.
Conclusion
3-Bromopyridin-4-ylboronic acid is a high-value, versatile reagent for advanced organic synthesis. Its utility is centered on its efficacy in Suzuki-Miyaura cross-coupling reactions, providing a reliable method for incorporating the 3-bromo-4-pyridyl group into target molecules. This capability is of particular importance in drug discovery, where it facilitates the synthesis of kinase inhibitors and other complex, biologically active compounds. A firm grasp of its properties, synthetic origins, and the nuances of its application in C-C bond formation is essential for any researcher aiming to leverage its full potential in the laboratory.
References
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Li, W., et al. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. The Journal of Organic Chemistry, 67(15), 5394-7. Available at: [Link]
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Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Organic Syntheses. Available at: [Link]
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Mongin, F., & Quéguiner, G. (2004). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ChemInform. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Darses, S., & Genet, J.-P. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. Available at: [Link]
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Wikipedia. 3-Bromopyridine. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
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Norman, M. H., et al. (2008). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3292-3296. Available at: [Link]
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
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Silva, M. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4082. Available at: [Link]
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ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]
Sources
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